tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its complex structure, which includes a boronic ester group and an azetidine ring. It is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate typically involves a multi-step reaction process. One common method is the reaction of azetidine-1-carboxylate with a boronic acid derivative under specific conditions. The reaction conditions may include the use of a catalyst, such as a palladium complex, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, which are essential for creating carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate is used in the study of enzyme inhibitors and other bioactive molecules. Its boronic acid moiety makes it a valuable tool for probing biological systems.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with various biomolecules makes it a candidate for drug design and discovery.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological processes.
Comparison with Similar Compounds
Tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy]methyl)pyrrolidine-1-carboxylate
Tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
Uniqueness: Tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate is unique in its structure and reactivity compared to similar compounds. Its azetidine ring and boronic acid group provide distinct chemical properties that make it suitable for specific applications in organic synthesis and scientific research.
Biological Activity
Tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate (CAS No: 2244699-82-7) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
The compound's molecular formula is with a molecular weight of 284.20 g/mol. It features a tert-butyl group, an azetidine ring, and a dioxaborolane moiety, which contribute to its unique chemical properties and biological activities.
Property | Value |
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Molecular Formula | C15H28BNO4 |
Molecular Weight | 284.20 g/mol |
IUPAC Name | This compound |
CAS Number | 2244699-82-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in forming covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activity or inhibition of specific pathways.
Therapeutic Applications
Research indicates that compounds containing dioxaborolane groups exhibit significant potential in several therapeutic areas:
- Anticancer Activity : Studies have shown that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation. For example, dioxaborolane derivatives have been evaluated for their ability to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in tumors.
- Neuroprotective Effects : The structure of this compound suggests potential neuroprotective properties. Compounds with similar scaffolds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens. The exact mechanisms remain under investigation but could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
A review of literature reveals several studies focusing on similar compounds and their biological activities:
- Inhibition of Kinase Activity : A study demonstrated that dioxaborolane-containing compounds can effectively inhibit mutant forms of protein tyrosine kinases associated with various cancers, leading to reduced tumor growth in preclinical models .
- Neuroprotection in Animal Models : Research involving neuroprotective agents has highlighted the potential of dioxaborolane derivatives in preventing neuronal cell death in models of Alzheimer's disease .
- Antimicrobial Testing : In vitro assays have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .
Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-9-11(10-17)8-16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYHVQMDQQLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CN(C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2244699-82-7 | |
Record name | tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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